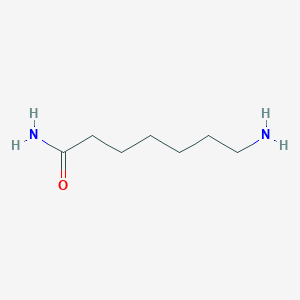
(3R)-5-phenylpent-1-yn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-5-phenylpent-1-yn-3-ol is an organic compound with a chiral center at the third carbon atom. This compound is characterized by the presence of a phenyl group attached to a pentyn-1-ol backbone. The stereochemistry of the molecule is specified by the (3R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-phenylpent-1-yn-3-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method involves the alkynylation of a chiral epoxide with a phenylacetylene derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the alkyne and subsequent nucleophilic attack on the epoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity and enantiomeric excess.
化学反応の分析
Types of Reactions
(3R)-5-phenylpent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: Hydrogen gas with Pd/C or Lindlar’s catalyst.
Substitution: Tosyl chloride (TsCl) for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution with various nucleophiles.
Major Products
Oxidation: Formation of (3R)-5-phenylpent-1-yn-3-one.
Reduction: Formation of (3R)-5-phenylpent-1-en-3-ol or (3R)-5-phenylpentan-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3R)-5-phenylpent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of (3R)-5-phenylpent-1-yn-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could act as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
(3S)-5-phenylpent-1-yn-3-ol: The enantiomer of (3R)-5-phenylpent-1-yn-3-ol with opposite stereochemistry.
5-phenylpent-1-yn-3-one: The oxidized form of this compound.
(3R)-5-phenylpent-1-en-3-ol: The partially reduced form of this compound.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a phenyl group and an alkyne moiety. This combination of structural features makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
CAS番号 |
99902-35-9 |
|---|---|
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC名 |
(3R)-5-phenylpent-1-yn-3-ol |
InChI |
InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-7,11-12H,8-9H2/t11-/m0/s1 |
InChIキー |
RGYWMXFWIZGWSF-NSHDSACASA-N |
SMILES |
C#CC(CCC1=CC=CC=C1)O |
異性体SMILES |
C#C[C@@H](CCC1=CC=CC=C1)O |
正規SMILES |
C#CC(CCC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B3196226.png)





![[2-(Acetyloxymethyl)cyclobutyl]methyl acetate](/img/structure/B3196264.png)


![5-Amino-2-methylbenzo[d]thiazol-6-ol](/img/structure/B3196292.png)




